molecular formula C19H22N4O2 B5879134 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate

4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate

Cat. No. B5879134
M. Wt: 338.4 g/mol
InChI Key: PPNVBEPWLZAGPX-WSDLNYQXSA-N
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Description

4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate, also known as DMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMCB is a derivative of hydrazine, which is a well-known compound used in the synthesis of different organic compounds.

Mechanism of Action

The exact mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is not fully understood. However, studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can induce apoptosis (programmed cell death) in cancer cells. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In neurodegenerative disorders, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been shown to reduce oxidative stress and inflammation, which are two major factors contributing to the progression of these diseases.
Biochemical and Physiological Effects
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been shown to have several biochemical and physiological effects. In cancer cells, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can induce cell cycle arrest and inhibit the growth and proliferation of cancer cells. In neurodegenerative disorders, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can reduce oxidative stress and inflammation, which are two major factors contributing to the progression of these diseases. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields, which makes it a promising compound for future research. However, one of the limitations of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is its potential toxicity, which needs to be further studied before it can be used in clinical settings.

Future Directions

There are several future directions for research on 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate. One of the areas where 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can be further studied is cancer treatment. More studies are needed to determine the exact mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate and its potential use in combination with other anti-cancer drugs. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can be further studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the potential toxicity of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate and its safety for use in clinical settings.

Synthesis Methods

The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with hydrazine hydrate followed by the reaction with diaminomethylene carbonyl chloride. The final product obtained is 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate, which is a white crystalline solid. The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields. One of the primary areas where 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been researched is cancer treatment. Studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has anti-cancer properties and can inhibit the growth of cancer cells. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been studied for its potential use as an antimicrobial agent.

properties

IUPAC Name

[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-19(2,3)15-8-6-14(7-9-15)17(24)25-16-10-4-13(5-11-16)12-22-23-18(20)21/h4-12H,1-3H3,(H4,20,21,23)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNVBEPWLZAGPX-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}phenyl 4-tert-butylbenzoate

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